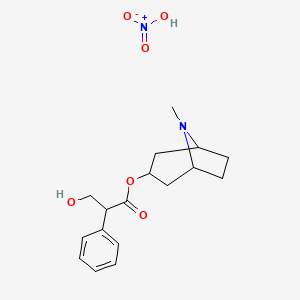
Atropine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atropine nitrate involves several steps. One common method is the continuous-flow synthesis, which includes hydroxymethylation and separation of byproducts using careful pH control and liquid-liquid extractions . This method ensures high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis process. This method is efficient and commercially feasible, allowing for large-scale production . The process typically includes the extraction of atropine from plant sources, followed by chemical modification to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Atropine nitrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: This compound is stable in aqueous solutions up to pH 9.2 and can undergo hydrolysis under acidic or basic conditions.
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of tropic acid and tropine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include tropic acid, tropine, and various substituted derivatives .
Scientific Research Applications
Atropine nitrate has a wide range of scientific research applications:
Mechanism of Action
Atropine nitrate acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors . By binding to these receptors, it blocks the effects of acetylcholine, inhibiting the parasympathetic nervous system . This results in increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include M1, M2, M3, M4, and M5 receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, but with a more pronounced sedative effect.
Hyoscyamine: The active isomer of atropine, used for similar medical applications.
Anisodamine: A less potent antimuscarinic agent with fewer central nervous system effects.
Uniqueness
Atropine nitrate is unique due to its balanced pharmacological profile, making it suitable for a wide range of medical applications. Its ability to act on multiple muscarinic receptor subtypes provides a broad spectrum of therapeutic effects .
Properties
CAS No. |
7459-97-4 |
|---|---|
Molecular Formula |
C17H24N2O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitric acid |
InChI |
InChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4) |
InChI Key |
MJYHSOCPRKVNKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




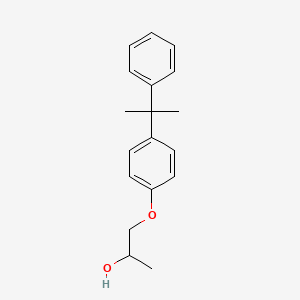
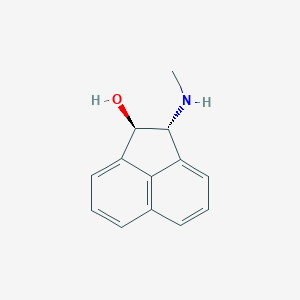
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
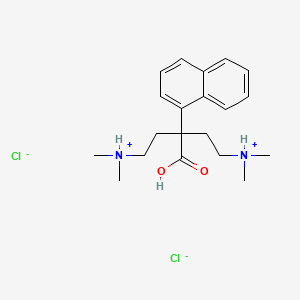
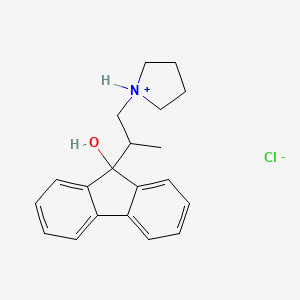
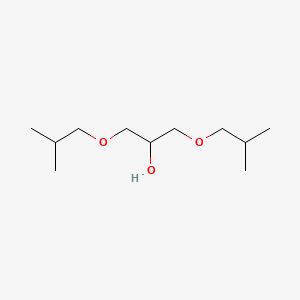
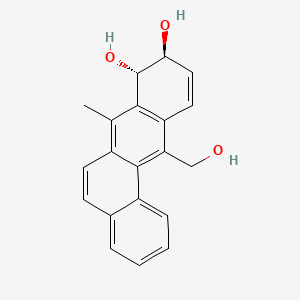
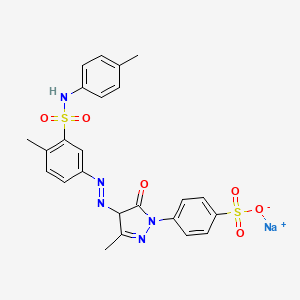
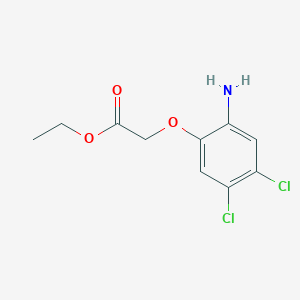
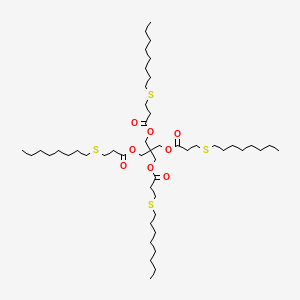
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

